molecular formula C14H12F3N3O B5842407 1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5842407
M. Wt: 295.26 g/mol
InChI Key: KREIUPUCDXOLPI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that features a pyridine ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of compounds .

Mechanism of Action

The mechanism of action of “N-(2-pyridinylmethyl)-N’-[2-(trifluoromethyl)phenyl]urea” is not specified in the sources I found. The mechanism of action usually refers to how a drug or compound produces its effect in the body .

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea can be achieved through several routes. One common method involves the reaction of pyridin-2-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate under mild conditions. This reaction typically proceeds at room temperature and yields the desired urea derivative in good to excellent yields . Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of alternative reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(Pyridin-2-ylmethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different biological activity and stability.

    1-(Pyridin-2-ylmethyl)-3-[2-(chloromethyl)phenyl]urea: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    1-(Pyridin-2-ylmethyl)-3-[2-(methyl)phenyl]urea:

These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREIUPUCDXOLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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